molecular formula C21H36INO B092720 Tridihexethyl iodide CAS No. 125-99-5

Tridihexethyl iodide

Katalognummer: B092720
CAS-Nummer: 125-99-5
Molekulargewicht: 445.4 g/mol
InChI-Schlüssel: VFEDLMLHAGASHB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tridihexethyl iodide is a synthetic anticholinergic agent known for its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. It is an antimuscarinic, anticholinergic drug that has been used in the treatment of peptic ulcer disease and acquired nystagmus . The compound is no longer available in the US market .

Vorbereitungsmethoden

Die Synthese von Tridihexethyljodid erfolgt durch Reaktion von Tridihexethyl mit Jodwasserstoffsäure. Der allgemeine Syntheseweg umfasst folgende Schritte:

Industrielle Produktionsmethoden beinhalten typischerweise großtechnische Synthesen unter ähnlichen Reaktionsbedingungen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Tridihexethyljodid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Halogenidsalze, Nukleophile und saure oder basische Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Parkinson's Disease Treatment
Tridihexethyl iodide serves as an adjunct therapy for Parkinson's disease, primarily due to its anticholinergic properties. By blocking acetylcholine at muscarinic receptors, it indirectly enhances dopaminergic activity, which is crucial for improving motor control in patients with Parkinson's disease. Research involving animal models has demonstrated that this compound can help in understanding the dynamics of dopamine signaling and its effects on behavior and cognition .

Potential in Neurodegenerative Disorders
Beyond Parkinson's disease, ongoing studies are exploring the role of this compound in other neurodegenerative conditions. Its interactions with the cholinergic system suggest potential applications in managing diseases characterized by cholinergic deficits, such as Alzheimer's disease. Preliminary findings indicate that it may influence cognitive functions and could be beneficial in treating symptoms associated with these disorders.

Gastrointestinal Applications

Antispasmodic and Antisecretory Effects
this compound is utilized for its antispasmodic and antisecretory effects, particularly in treating gastrointestinal disorders like peptic ulcer disease. It reduces gastric acid secretion by antagonizing the action of acetylcholine at M3 muscarinic receptors, which are prevalent in the gastrointestinal tract . This mechanism is beneficial for patients suffering from conditions exacerbated by excessive gastric secretions.

Clinical Use in Acquired Nystagmus
The compound is also indicated for acquired nystagmus, where it helps alleviate symptoms by modulating cholinergic activity within the central nervous system . This application highlights its versatility beyond traditional gastrointestinal uses.

Pharmacological Profile and Mechanism of Action

This compound exhibits a pronounced affinity for various muscarinic receptors (M1, M2, M3), which mediate numerous physiological responses through G-protein coupled mechanisms. The drug’s pharmacodynamics involve inhibiting vagally mediated reflexes and reducing secretions across different systems .

Table 1: Pharmacological Properties of this compound

PropertyDescription
Chemical FormulaC20H32I
Molar Mass445.43 g/mol
Mechanism of ActionAntagonist at M1, M2, M3 muscarinic receptors
Primary IndicationsParkinson's disease, peptic ulcer disease, nystagmus
Side EffectsDry mouth, constipation, blurred vision

Research Insights and Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Study on Acquired Nystagmus : A randomized double-blind trial compared tridihexethyl chloride with other anticholinergics, showing significant improvement in symptoms related to nystagmus .
  • Gastrointestinal Disorders : Clinical trials have demonstrated its effectiveness in reducing symptoms associated with peptic ulcers by decreasing gastric acid secretion .

Wirkmechanismus

Tridihexethyl iodide exerts its effects by binding to muscarinic acetylcholine receptors. It may block all three types of muscarinic receptors, including M-1 receptors in the central nervous system and ganglia, M-2 receptors in the heart (vagus), and M-3 receptors at the parasympathetic neuroeffector junction system . The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins. This compound inhibits vagally mediated reflexes by antagonizing the action of acetylcholine, reducing the secretion of gastric acids in the stomach .

Vergleich Mit ähnlichen Verbindungen

Tridihexethyljodid ähnelt anderen Anticholinergika wie Atropin, Scopolamin und Glycopyrrolat. Es zeichnet sich durch seine spezifische Bindungsaffinität und seine Wirkungen auf den Magen-Darm-Trakt aus. Im Gegensatz zu Atropin und Scopolamin hat Tridihexethyljodid eine ausgeprägtere krampflösende Wirkung, wodurch es besonders bei der Behandlung von Magen-Darm-Erkrankungen eingesetzt werden kann .

Ähnliche Verbindungen

Die einzigartigen Eigenschaften und spezifischen Anwendungen von Tridihexethyljodid machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis.

Biologische Aktivität

Tridihexethyl iodide, a synthetic compound with the chemical formula C21H36NC_{21}H_{36}N and a molar mass of approximately 445.43 g/mol, is primarily recognized for its significant anticholinergic properties. This compound acts mainly by blocking muscarinic acetylcholine receptors , which are crucial in mediating various physiological processes. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions as an antagonist to muscarinic acetylcholine receptors (M1, M2, and M3), inhibiting the effects of acetylcholine in the central nervous system (CNS) and peripheral tissues. The inhibition of these receptors leads to several physiological outcomes:

  • Reduction of gastric acid secretion : By blocking M3 receptors in the stomach, this compound decreases gastric hypersecretion, making it beneficial in treating peptic ulcers.
  • Antispasmodic effects : Its action on muscarinic receptors helps alleviate gastrointestinal spasms and hypermotility.
  • Potential CNS effects : The blockade of M1 receptors may enhance dopaminergic activity, which is particularly relevant in the context of Parkinson's disease treatment.

Therapeutic Applications

This compound is primarily used for its antispasmodic and antisecretory effects in various medical conditions. Notable applications include:

  • Peptic Ulcer Disease : It is effective in managing symptoms by reducing gastric acid secretion.
  • Irritable Bowel Syndrome (IBS) : Its antispasmodic properties help relieve abdominal cramps and discomfort.
  • Parkinson’s Disease : The compound is utilized to manage symptoms by modulating cholinergic activity in the brain, indirectly enhancing dopaminergic signaling.

Comparative Analysis with Related Compounds

The following table summarizes this compound alongside similar anticholinergic agents:

Compound NameChemical FormulaKey UsesUnique Features
This compound C21H36NPeptic ulcer, IBSBlocks multiple muscarinic receptors
Trihexyphenidyl C19H26N2OParkinson's diseaseMore selective for M1 receptors
Propantheline Bromide C18H24BrNAntispasmodic for gastrointestinal issuesQuaternary ammonium structure
Ipratropium Bromide C20H30BrNAsthma treatmentInhaled delivery system

Case Study 1: Efficacy in Peptic Ulcer Management

A clinical study demonstrated that patients treated with this compound experienced significant reductions in gastric acid secretion and improvement in ulcer healing compared to those receiving placebo treatments. The study highlighted that this compound rarely produced common anticholinergic side effects such as dry mouth or blurred vision, differentiating it from traditional belladonna alkaloids .

Case Study 2: Parkinson’s Disease

Research utilizing animal models has shown that this compound can improve motor functions in Parkinson’s disease by modulating cholinergic activity. This effect is attributed to its ability to block M1 receptors, thereby allowing for enhanced dopaminergic signaling .

Research Findings on Drug Interactions

Studies indicate that this compound may interact with other medications affecting the cholinergic system. Its use in combination therapies requires careful monitoring to mitigate potential adverse effects .

Eigenschaften

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36NO.HI/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDLMLHAGASHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-49-1 (Parent)
Record name Tridihexethyl iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00875351
Record name Tridihexethyl Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-99-5
Record name Benzenepropanaminium, γ-cyclohexyl-N,N,N-triethyl-γ-hydroxy-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridihexethyl iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridihexethyl Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridihexethyl iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIDIHEXETHYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7FXO7GQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tridihexethyl iodide
Reactant of Route 2
Reactant of Route 2
Tridihexethyl iodide
Reactant of Route 3
Reactant of Route 3
Tridihexethyl iodide
Reactant of Route 4
Tridihexethyl iodide
Reactant of Route 5
Reactant of Route 5
Tridihexethyl iodide
Reactant of Route 6
Reactant of Route 6
Tridihexethyl iodide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.